molecular formula C15H26O2 B12577326 [1,1'-Bicyclohexyl]-1-propanoic acid CAS No. 194979-52-7

[1,1'-Bicyclohexyl]-1-propanoic acid

Cat. No.: B12577326
CAS No.: 194979-52-7
M. Wt: 238.37 g/mol
InChI Key: XLSWUJLBPQURNM-UHFFFAOYSA-N
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Description

[1,1’-Bicyclohexyl]-1-propanoic acid is an organic compound with the molecular formula C16H28O2. It is a derivative of bicyclohexyl, where a propanoic acid group is attached to one of the cyclohexyl rings. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bicyclohexyl]-1-propanoic acid typically involves the reaction of bicyclohexyl with propanoic acid under specific conditions. One common method is the esterification of bicyclohexyl with propanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of [1,1’-Bicyclohexyl]-1-propanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bicyclohexyl]-1-propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydrogen atoms on the cyclohexyl rings can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Bicyclohexyl]-1-propanoic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of action of various enzymes and receptors.

Medicine

In medicine, [1,1’-Bicyclohexyl]-1-propanoic acid derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.

Industry

Industrially, this compound is used as an additive in the production of polymers and resins. It enhances the mechanical properties and stability of these materials, making them suitable for various applications.

Mechanism of Action

The mechanism of action of [1,1’-Bicyclohexyl]-1-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The propanoic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the bicyclohexyl structure provides a hydrophobic environment that can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Bicyclohexyl: A simpler compound with two cyclohexyl rings but without the propanoic acid group.

    Dicyclohexylcarboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.

Uniqueness

[1,1’-Bicyclohexyl]-1-propanoic acid is unique due to the presence of the propanoic acid group, which imparts distinct chemical properties and reactivity. This functional group allows for a wider range of chemical modifications and applications compared to its simpler counterparts.

Properties

CAS No.

194979-52-7

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

3-(1-cyclohexylcyclohexyl)propanoic acid

InChI

InChI=1S/C15H26O2/c16-14(17)9-12-15(10-5-2-6-11-15)13-7-3-1-4-8-13/h13H,1-12H2,(H,16,17)

InChI Key

XLSWUJLBPQURNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)CCC(=O)O

Origin of Product

United States

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